molecular formula C13H20N2O2 B11405752 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide

Cat. No.: B11405752
M. Wt: 236.31 g/mol
InChI Key: GHCZJNGEBOQTSC-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide is a synthetic organic compound with a unique structure that combines a benzoxazole ring with a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π interactions with aromatic residues, while the pentanamide side chain can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide is unique due to the combination of the benzoxazole ring and the pentanamide side chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide

InChI

InChI=1S/C13H20N2O2/c1-3-4-5-12(16)14-13-10-8-9(2)6-7-11(10)15-17-13/h9H,3-8H2,1-2H3,(H,14,16)

InChI Key

GHCZJNGEBOQTSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C2CC(CCC2=NO1)C

Origin of Product

United States

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